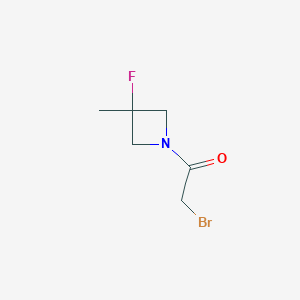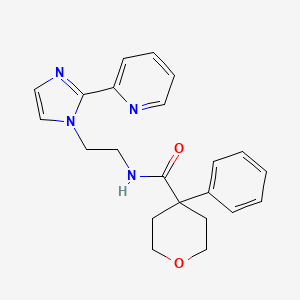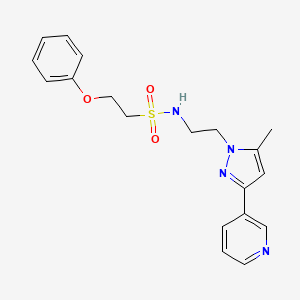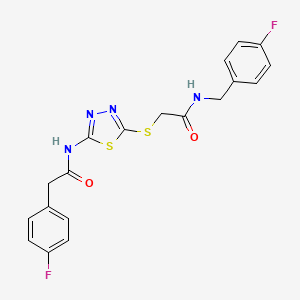![molecular formula C22H21N3O5 B2446536 N1-([2,2'-联呋喃]-5-基甲基)-N2-(3-(2-氧代哌啶-1-基)苯基)草酰胺 CAS No. 2034491-58-0](/img/structure/B2446536.png)
N1-([2,2'-联呋喃]-5-基甲基)-N2-(3-(2-氧代哌啶-1-基)苯基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a bifuran moiety, a piperidinyl group, and an oxalamide linkage, making it a unique structure for diverse chemical interactions.
科学研究应用
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bifuran moiety: This can be achieved through a palladium-catalyzed coupling reaction.
Introduction of the piperidinyl group: This step often involves the use of piperidine and appropriate protecting groups to ensure selective reactions.
Oxalamide formation: The final step involves the reaction of the bifuran and piperidinyl intermediates with oxalyl chloride under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce environmental impact.
化学反应分析
Types of Reactions
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
作用机制
The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinyl structure.
Rivaroxaban: Another FXa inhibitor with a different core structure but similar functional groups.
Uniqueness
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is unique due to its bifuran moiety, which is not present in many similar compounds. This structural feature may confer unique electronic properties and interactions with biological targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c26-20-8-1-2-11-25(20)16-6-3-5-15(13-16)24-22(28)21(27)23-14-17-9-10-19(30-17)18-7-4-12-29-18/h3-7,9-10,12-13H,1-2,8,11,14H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHDMRPYHJJTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea](/img/structure/B2446454.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2446455.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2446457.png)

![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-diphenylpropan-1-one](/img/structure/B2446460.png)
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2446462.png)



![Amino[4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B2446466.png)
![3-methoxy-N-methyl-N-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2446468.png)
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2446475.png)

